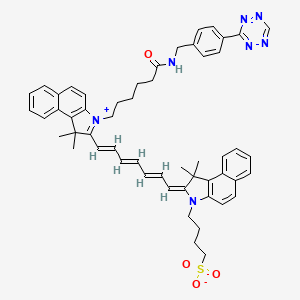

ICG-Tetrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H57N7O4S/c1-53(2)47(23-9-6-5-7-10-24-48-54(3,4)51-44-22-15-13-20-41(44)31-33-46(51)61(48)35-17-18-36-66(63,64)65)60(45-32-30-40-19-12-14-21-43(40)50(45)53)34-16-8-11-25-49(62)55-37-39-26-28-42(29-27-39)52-58-56-38-57-59-52/h5-7,9-10,12-15,19-24,26-33,38H,8,11,16-18,25,34-37H2,1-4H3,(H-,55,62,63,64,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKHOYIMPLDFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC4=CC=C(C=C4)C5=NN=CN=N5)C=CC=CC=CC=C6C(C7=C(N6CCCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC4=CC=C(C=C4)C5=NN=CN=N5)/C=C/C=C/C=C/C=C/6\C(C7=C(N6CCCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H57N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of ICG-Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Indocyanine Green (ICG)-Tetrazine conjugates. ICG-Tetrazine is a key molecule in the field of bioorthogonal chemistry, enabling advanced applications in pretargeted imaging and diagnostics. This document details the primary synthetic routes, purification protocols, and characterization methods, supported by quantitative data and experimental workflows.

Introduction to this compound

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved for clinical use, making it an attractive component for in vivo imaging agents.[1][2] Tetrazines are a class of small molecules that participate in exceptionally fast and specific bioorthogonal "click" reactions with strained alkenes, most notably trans-cyclooctene (TCO).[3][4] The conjugation of ICG to a tetrazine moiety combines the favorable optical properties of ICG with the powerful bioorthogonal reactivity of tetrazine. This allows for a pretargeted imaging strategy where a TCO-modified targeting agent (such as an antibody) is first administered and allowed to accumulate at the target site, followed by the injection of the this compound probe, which rapidly "clicks" to the TCO-tagged molecule, enabling highly specific and sensitive imaging.[5]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a functionalized ICG derivative with a correspondingly reactive tetrazine derivative. The two most common strategies involve the formation of an amide bond via an N-hydroxysuccinimide (NHS) ester reaction or a thioether bond via a maleimide reaction.

1. Amine-Reactive Synthesis: ICG-Amine and Tetrazine-NHS Ester

This is a widely used method for bioconjugation. The primary amine on the ICG molecule reacts with the NHS ester of the tetrazine to form a stable amide bond.

-

Starting Materials:

-

ICG-Amine

-

Tetrazine-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Experimental Protocol: Amine-Reactive Synthesis

-

Preparation of Reactants:

-

Dissolve ICG-Amine in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Dissolve Tetrazine-NHS Ester in anhydrous DMF or DMSO to a final concentration of 10-20 mM. It is recommended to prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.

-

-

Reaction Setup:

-

In a light-protected vial, add the ICG-Amine solution.

-

Add 1.5 equivalents of the Tetrazine-NHS Ester solution to the ICG-Amine solution.

-

Add 1.5 equivalents of a non-nucleophilic base, such as TEA or DIPEA, to the reaction mixture. The base acts as a catalyst for the reaction.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours, or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the ICG dye.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

2. Thiol-Reactive Synthesis: ICG-Maleimide and Thiol-Functionalized Tetrazine

This method involves the Michael addition reaction between the maleimide group on the ICG and a thiol group on the tetrazine, forming a stable thioether linkage.

-

Starting Materials:

-

ICG-Maleimide

-

Thiol-functionalized Tetrazine

-

Degassed, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)

-

Anhydrous DMF or DMSO

-

Experimental Protocol: Thiol-Reactive Synthesis

-

Preparation of Reactants:

-

Dissolve ICG-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Dissolve the thiol-functionalized tetrazine in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to the desired concentration.

-

-

Reaction Setup:

-

Add the ICG-Maleimide stock solution to the solution of the thiol-functionalized tetrazine. A 10-20 fold molar excess of the maleimide reagent is often used to drive the reaction to completion.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protection from light. The optimal pH range for the maleimide-thiol conjugation is typically 6.5-7.5.

-

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of tetrazine conjugates. Actual yields may vary depending on the specific reactants and reaction conditions.

| Parameter | Amine-Reactive Synthesis | Thiol-Reactive Synthesis | Reference(s) |

| Molar Ratio (ICG:Tetrazine) | 1:1.5 | 1:10-20 (Maleimide in excess) | |

| Reaction Time | 2-4 hours at RT or overnight at 4°C | 2 hours at RT or overnight at 4°C | |

| Typical Yield | 70-95% | 70-95% | |

| Purity (after purification) | >95% | >95% |

Purification of this compound

Purification of the this compound conjugate is crucial to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the most common method for the purification of fluorescent probes and their conjugates.

Experimental Protocol: HPLC Purification

-

Column: A reversed-phase C18 column is typically used for the purification of ICG derivatives and other hydrophobic molecules.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the components. For example, a gradient of 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: The elution of the this compound conjugate can be monitored using a UV-Vis detector at the absorbance maximum of ICG (around 780 nm) and the tetrazine (around 520 nm).

-

Fraction Collection: Fractions containing the purified this compound conjugate are collected, and the solvent is removed by lyophilization or evaporation under reduced pressure.

Characterization of this compound

The successful synthesis and purity of the this compound conjugate should be confirmed by a combination of spectroscopic and spectrometric techniques.

| Technique | Purpose | Expected Results | Reference(s) |

| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate. | The observed mass should correspond to the calculated mass of the this compound conjugate. | |

| Nuclear Magnetic Resonance (NMR) | To confirm the covalent linkage and structure of the conjugate. | 1H NMR spectra should show characteristic peaks for both the ICG and tetrazine moieties. | |

| UV-Vis Spectroscopy | To determine the concentration and confirm the presence of both chromophores. | The spectrum should show the characteristic absorbance peaks of both ICG (~780 nm) and tetrazine (~520 nm). | |

| Fluorescence Spectroscopy | To confirm the fluorescence properties of the conjugate. | The emission spectrum should show the characteristic NIR fluorescence of the ICG moiety. |

Logical and Experimental Workflows

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is a sequential process.

Pretargeted Imaging Workflow

The primary application of this compound is in pretargeted imaging, which involves a two-step in vivo process.

References

- 1. researchgate.net [researchgate.net]

- 2. Indocyanine green derivative 02-2-deoxy-d-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. Video of concept | click-it-imaging.eu [click-it-imaging.eu]

- 5. researchgate.net [researchgate.net]

The ICG-Tetrazine Bioorthogonal Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the core mechanism, kinetics, and practical application of the Indocyanine Green (ICG)-Tetrazine bioorthogonal reaction. This powerful "click chemistry" ligation has emerged as a pivotal tool in chemical biology, enabling the precise and efficient labeling of biomolecules in complex biological systems for applications ranging from in vivo imaging to targeted drug delivery.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of the ICG-tetrazine bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is exceptionally rapid and selective, proceeding readily within living systems without interfering with native biochemical processes.[3][4] The key reactants are an electron-deficient 1,2,4,5-tetrazine (Tz) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).[1]

The reaction proceeds through a two-step mechanism:

-

[4+2] Cycloaddition: The electron-deficient tetrazine acts as the diene and the strained TCO serves as the dienophile in a [4+2] cycloaddition. This initial step is the rate-determining step and forms a highly unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step drives the reaction to completion and results in the formation of a stable dihydropyridazine product.

The ICG moiety is typically incorporated as a derivative of either the tetrazine or the TCO, for instance, as ICG-TCO, which can then react with a tetrazine-functionalized molecule.

Mechanism of the ICG-TCO and Tetrazine bioorthogonal reaction.

Quantitative Data: Reaction Kinetics

The tetrazine-TCO ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction. These rapid kinetics enable efficient labeling at low, micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential off-target effects and toxicity. The reaction rate is influenced by the electronic properties of the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine generally accelerate the reaction.

| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | 2000 ± 400 | |

| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | 3.6 | |

| Various Tetrazines | TCO | PBS, pH 7.4 | Up to 10⁶ | |

| General Tetrazine-TCO | Aqueous | Up to 10⁵ |

Experimental Protocols

General Protocol for Protein Labeling with ICG-TCO

This protocol outlines the general steps for labeling a protein containing a tetrazine moiety with an ICG-TCO derivative.

Workflow for labeling a tetrazine-modified protein with ICG-TCO.

Materials:

-

Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

ICG-TCO derivative (e.g., ICG-TCO-NHS ester for subsequent labeling if the protein is not pre-functionalized with tetrazine)

-

Anhydrous DMSO

-

Spin desalting columns or dialysis equipment

Procedure:

-

Protein Preparation: Prepare a solution of the tetrazine-modified protein in PBS at a concentration of 1-10 mg/mL.

-

ICG-TCO Preparation: Prepare a stock solution of the ICG-TCO derivative in anhydrous DMSO at a concentration of 1-10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the ICG-TCO stock solution to the protein solution. It is recommended to add the ICG-TCO solution dropwise while gently vortexing to ensure efficient mixing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. It is crucial to protect the reaction from light to prevent photobleaching of the ICG dye.

-

Purification: Remove the unreacted ICG-TCO and any reaction byproducts using a spin desalting column or by dialysis against an appropriate buffer.

-

Characterization: Confirm the successful labeling of the protein through methods such as SDS-PAGE, UV-Vis spectroscopy to quantify the degree of labeling, and fluorescence spectroscopy to verify the functionality of the ICG fluorophore.

Kinetic Measurement using Stopped-Flow Spectrophotometry

The rapid kinetics of the this compound reaction can be monitored using a stopped-flow spectrophotometer by observing the disappearance of the characteristic absorbance of the tetrazine moiety.

Materials:

-

Solution of ICG-TCO in a suitable buffer (e.g., PBS, pH 7.4)

-

Solution of the tetrazine derivative in the same buffer

-

Stopped-flow spectrophotometer

Procedure:

-

Solution Preparation: Prepare stock solutions of the ICG-TCO and the tetrazine derivative in a suitable solvent like DMSO. Dilute these stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final desired concentrations.

-

Instrument Setup: Load the ICG-TCO and tetrazine solutions into the separate syringes of the stopped-flow instrument. Equilibrate the instrument and solutions to the desired reaction temperature (e.g., 25°C or 37°C).

-

Measurement: Rapidly mix the two solutions in the instrument's mixing chamber and monitor the decrease in absorbance at the wavelength corresponding to the tetrazine's maximum absorbance (typically between 510 and 550 nm) over time.

-

Data Analysis: The second-order rate constant (k₂) can be determined by fitting the absorbance decay curve to a second-order rate equation.

Applications in Research and Drug Development

The unique characteristics of the this compound bioorthogonal reaction have led to its widespread adoption in various fields:

-

In Vivo Imaging: The near-infrared properties of ICG make it an ideal fluorophore for deep-tissue in vivo imaging. The "turn-on" fluorescence often observed upon the tetrazine ligation, where the fluorescence of the this compound conjugate is quenched and then restored after reaction, significantly improves the signal-to-background ratio in imaging applications. This has been particularly impactful in pretargeted imaging strategies for cancer detection.

-

Targeted Drug Delivery: The ability to perform the ligation in living systems allows for the development of sophisticated drug delivery systems. For example, a non-toxic, tetrazine-modified antibody can be administered to target a specific cell type, followed by the administration of a TCO-linked cytotoxic drug, which will then be activated only at the desired site.

-

"Click-to-Release" Systems: The tetrazine ligation can be engineered to trigger the release of a payload. In these systems, a molecule of interest is attached to the TCO via a cleavable linker. The reaction with a tetrazine induces a conformational change that leads to the cleavage of the linker and the release of the payload.

Conclusion

The this compound bioorthogonal reaction represents a powerful and versatile tool for researchers and drug development professionals. Its exceptionally fast kinetics, high specificity, and biocompatibility have established it as a leading method for the precise chemical modification of biomolecules in living systems. The continued development of novel tetrazine and dienophile derivatives will undoubtedly expand the scope and applicability of this remarkable reaction in the future.

References

An In-depth Technical Guide to ICG-Tetrazine: Fluorescence Properties and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of Indocyanine Green (ICG)-Tetrazine conjugates. It details the underlying mechanism of fluorescence quenching and activation, summarizes key photophysical parameters, and provides standardized experimental protocols for characterization. This document is intended to serve as a valuable resource for professionals utilizing ICG-Tetrazine in bioorthogonal labeling, in vivo imaging, and drug development.

Core Principles of this compound Fluorogenic Probes

Indocyanine Green (ICG) is a near-infrared (NIR) cyanine dye with clinical approval, valued for its deep tissue penetration (in the NIR window of ~700-900 nm) and low background autofluorescence.[1] When conjugated to a 1,2,4,5-tetrazine (Tz) moiety, the potent fluorescence of ICG is suppressed or "quenched."

The this compound conjugate remains in this non-fluorescent state until it reacts with a strained dienophile, most commonly a trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This bioorthogonal "click" reaction is exceptionally fast and specific, proceeding efficiently under physiological conditions. The reaction transforms the tetrazine ring into a dihydropyridazine or pyridazine, which eliminates its quenching effect and restores the native fluorescence of the ICG core.[2][4] This "turn-on" mechanism is the foundation of its use as a high-contrast imaging agent, as it allows for specific signal generation at the target site with minimal background from unbound probes.

The Quenching and Activation Mechanism

The primary mechanism for fluorescence suppression in many dye-tetrazine conjugates involves energy transfer, where the photoexcitation energy from the fluorophore is non-radiatively transferred to the tetrazine. Upon the iEDDA reaction, this energy transfer pathway is disrupted, allowing the ICG fluorophore to de-excite via fluorescence emission.

The reaction with TCO proceeds through a fluorescent 4,5-dihydropyridazine intermediate, which can then tautomerize to a more stable but weakly fluorescent 1,4-dihydropyridazine. Over time, this can be oxidized to a highly fluorescent pyridazine. This kinetic profile can sometimes result in a transient fluorescence signal that peaks and then partially decreases before stabilizing, a factor to consider in quantitative imaging studies.

Photophysical and Fluorescence Properties

The fluorescence properties of ICG are highly dependent on its environment, including the solvent and concentration. At high concentrations in aqueous media, ICG tends to form non-fluorescent H-aggregates. The data presented below are representative of the ICG monomer, which is the species responsible for fluorescence and is analogous to the "turned-on" state of the this compound conjugate after reacting with TCO.

Spectral Properties

| Parameter | Wavelength (nm) | Solvent/Conditions |

| Absorption Maximum (λabs) | ~780-800 | Varies with solvent and aggregation state |

| Emission Maximum (λem) | ~810-820 | Varies with solvent |

Data compiled from multiple sources.

Quantitative Fluorescence Data

| Parameter | Value | Notes |

| Molar Extinction Coefficient (ε) | >200,000 M-1cm-1 | Highly dependent on concentration and binding to plasma proteins. For a deuterated ICG analog, a value of 228,000 M-1cm-1 is reported. |

| Fluorescence Quantum Yield (Φ) | Quenched State (ICG-Tz): <0.01 (Estimated) Activated State (ICG-Adduct): ~0.1 - 0.2 | The quenched state value is an estimate based on typical tetrazine quenching efficiencies. The activated state value is based on ICG analogs. |

| Fluorescence Lifetime (τ) | In Water: ~0.17 ns Bound to Albumin: ~0.4 - 0.7 ns | The lifetime of ICG increases upon binding to proteins like albumin in vivo. |

Experimental Protocols

This section provides standardized methodologies for characterizing the key properties and reactivity of this compound probes.

Protocol: Measurement of Reaction Kinetics

This protocol measures the second-order rate constant of the this compound reaction with a TCO-containing molecule by monitoring the disappearance of the characteristic tetrazine absorbance.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 5 mM in DMSO).

-

Prepare a stock solution of the TCO-containing reactant (e.g., 20 mM in DMSO).

-

Prepare the reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

-

Spectrophotometer Setup:

-

Use a stopped-flow spectrophotometer for rapid kinetics or a standard UV-Vis spectrophotometer for slower reactions.

-

Set the instrument to monitor the absorbance at the tetrazine peak (typically ~520-540 nm). Equilibrate the instrument and reagents to the desired temperature (e.g., 37°C).

-

-

Measurement:

-

Dilute the this compound in the reaction buffer to a final concentration where its absorbance is within the linear range of the instrument (e.g., 50 µM).

-

Prepare a series of TCO reactant solutions at concentrations in excess of the tetrazine (e.g., 250 µM, 500 µM, 750 µM).

-

For each TCO concentration, mix the this compound and TCO solutions in a 1:1 ratio and immediately begin recording the absorbance decay at the tetrazine wavelength over time until the reaction is complete.

-

-

Data Analysis:

-

For each TCO concentration, fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (kobs).

-

Plot kobs versus the concentration of the TCO reactant.

-

The slope of this line is the second-order rate constant (k2) in M-1s-1.

-

Protocol: Measurement of Fluorescence Quantum Yield (Φ)

This protocol determines the quantum yield of the activated ICG-Tz adduct relative to a standard dye.

-

Reagent Preparation:

-

Prepare a solution of a reference standard with a known quantum yield in the NIR range (e.g., IR-125 in DMSO).

-

Prepare a solution of the this compound probe.

-

Prepare a solution of a TCO reactant in at least 10-fold molar excess of the this compound.

-

-

Reaction and Sample Preparation:

-

React the this compound with the excess TCO in a suitable solvent (e.g., PBS or DMSO) until the reaction is complete (confirm by absorbance). This is the "sample" solution.

-

Prepare a series of dilutions for both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (<0.1) to avoid inner filter effects.

-

-

Spectral Measurement:

-

Using a fluorometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each dilution, integrating the total fluorescence intensity.

-

-

Data Analysis:

-

For both the sample and the reference, plot the integrated fluorescence intensity versus absorbance. The slope of this line is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φref * (Slopesample / Sloperef) * (nsample2 / nref2)

-

Where Φref is the quantum yield of the reference, Slope is the slope from the intensity vs. absorbance plot, and n is the refractive index of the solvent.

-

Protocol: In Vitro Bioorthogonal Labeling Workflow

This protocol outlines a general procedure for labeling a TCO-modified protein in live cells.

-

Cell Culture: Plate cells of interest and grow to desired confluency. If labeling an intracellular target, ensure the TCO-modified protein is expressed or delivered into the cells.

-

Labeling:

-

Prepare a working solution of this compound in cell culture medium (e.g., 1-5 µM).

-

Remove the old medium from the cells and add the this compound solution.

-

Incubate for a specified time (e.g., 15-60 minutes) at 37°C. Because this is a fluorogenic probe, washing steps to remove unbound probe may not be necessary.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission: 800-850 nm).

-

Acquire images to observe the localization of the fluorescence signal, which corresponds to the location of the TCO-modified target.

-

Application: In Vivo Pretargeted Imaging

A powerful application of the this compound system is in pretargeted in vivo imaging. This strategy separates the targeting step from the imaging step, allowing the use of a long-circulating targeting molecule (like an antibody) with a rapidly clearing, fluorescent small molecule. This significantly improves the target-to-background signal ratio.

This two-step approach leverages the high specificity and affinity of antibodies while utilizing the favorable pharmacokinetics and optical properties of the this compound probe, making it an invaluable tool for sensitive and specific molecular imaging in drug development and diagnostics.

References

- 1. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to ICG-Tetrazine for Pre-targeted In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation related to the use of Indocyanine Green (ICG)-tetrazine conjugates for in vivo imaging. This advanced imaging strategy leverages the principles of bioorthogonal chemistry to achieve high-contrast visualization of specific biological targets in living organisms.

Core Principles

The use of ICG-tetrazine for in vivo imaging is centered around a powerful two-step pre-targeting strategy that utilizes a bioorthogonal chemical reaction. This approach decouples the targeting of a biomolecule of interest from the delivery of the imaging agent, offering significant advantages over traditional direct conjugation methods.

Bioorthogonal Chemistry: The Tetrazine Ligation

The cornerstone of this technique is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that is highly specific and rapid under physiological conditions.[1] In this system, a 1,2,4,5-tetrazine (Tz) moiety reacts with a strained dienophile, most commonly a trans-cyclooctene (TCO), to form a stable dihydropyrazine product.[1][2] This reaction is considered bioorthogonal because tetrazines and TCOs are abiotic and do not react with biological molecules, ensuring that the imaging probe only reacts with its intended partner.[1]

The Pre-targeting Strategy

The pre-targeting approach involves two sequential administrations:

-

Targeting Moiety: A targeting molecule, typically a monoclonal antibody (mAb) or other biologic with high affinity for a specific cellular receptor or antigen, is chemically modified with a TCO group (mAb-TCO). This conjugate is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound excess clears from circulation.[3]

-

Imaging Probe: Subsequently, a small, rapidly clearing this compound (ICG-Tz) conjugate is administered. The ICG-Tz probe circulates throughout the body and, upon encountering the TCO-modified antibody at the target site, undergoes the rapid IEDDA "click" reaction. This results in the covalent attachment of the ICG fluorophore to the target.

The primary advantage of this method is the significant improvement in the target-to-background signal ratio. The long circulation time required for antibody accumulation is separated from the imaging step, and the small, unbound ICG-Tz probe is quickly cleared from the body, minimizing background fluorescence.

"Turn-On" Fluorescence Mechanism

A key feature of many tetrazine-fluorophore conjugates is a "turn-on" or fluorogenic response. The tetrazine moiety can effectively quench the fluorescence of the conjugated dye, such as ICG, through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). Upon reaction with a TCO, the electronic structure of the tetrazine is disrupted, eliminating its quenching effect and leading to a significant increase in fluorescence emission. This "turn-on" capability further enhances the signal-to-background ratio, as the probe is only highly fluorescent after reacting at the target site. While this effect is well-documented for various fluorophores with turn-on ratios reported to be over 100-fold, the specific fluorescence enhancement for this compound conjugates requires empirical determination for each specific probe design.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the performance of tetrazine-based pre-targeted imaging systems. It is important to note that while the principles are directly applicable to this compound, much of the currently available quantitative in vivo data has been generated using radiolabeled tetrazines for PET imaging or other fluorescent probes. This data provides a valuable reference for expected performance.

| Parameter | Value | Moiety | Significance | Reference(s) |

| Reaction Kinetics | ||||

| Second-Order Rate Constant (k₂) | up to 10⁶ M⁻¹s⁻¹ | Tetrazine-TCO | Extremely fast reaction kinetics enable efficient in vivo ligation even at low concentrations. | |

| In Vivo Performance (Tumor Models) | ||||

| Tumor Uptake (%ID/g at 4h) | ~6.4% | ¹⁸F-labeled Tetrazine | Demonstrates significant accumulation of the tetrazine probe at the tumor site in a pre-targeted system. | |

| Tumor Uptake (%ID/g at 120h) | ~16.8% | ¹⁷⁷Lu-labeled Tetrazine | Shows prolonged retention of the probe at the tumor, indicating stable ligation. | |

| Tumor-to-Muscle Ratio | 4:1 | BODIPY-Tetrazine | High contrast between target and background tissue is achievable with fluorescent tetrazine probes. | |

| Tumor-to-Background Ratio (TBR) | >2 at 1h | ICG (non-pre-targeted) | Indicates the inherent tumor-accumulating properties of ICG that are enhanced by pre-targeting. | |

| TBR at 60 min | ~3.5 (1 mg/kg dose) | ICG (non-pre-targeted) | Demonstrates the rapid achievement of contrast with ICG. |

Table 1: Key Performance Parameters of Tetrazine-Based Pre-targeted Imaging. %ID/g = percentage of injected dose per gram of tissue.

| Organ | %ID/g at 4h | %ID/g at 120h | Significance | Reference(s) |

| Blood | ~1.0 | ~0.2 | Rapid clearance of the unbound radiolabeled tetrazine probe from circulation. | |

| Liver | ~2.0 | ~1.0 | Minimal long-term retention in the liver, reducing background signal. | |

| Kidneys | ~1.5 | ~0.5 | Primarily renal clearance of the unbound probe. | |

| Tumor | ~4.6 | ~16.8 | High and persistent accumulation at the target site. |

Table 2: Representative Biodistribution Data of a Radiolabeled Tetrazine in a Pre-targeted Mouse Model. Data is for ¹⁷⁷Lu-DOTA-PEG₇-Tz after pre-targeting with a TCO-modified antibody.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in a typical this compound pre-targeted in vivo imaging study.

Synthesis of TCO-Antibody Conjugate

This protocol is adapted from standard bioconjugation techniques.

-

Antibody Preparation:

-

Dialyze the antibody of interest (e.g., an anti-HER2 mAb) against a suitable buffer for conjugation, such as phosphate-buffered saline (PBS) at pH 8.0-8.5.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

TCO-NHS Ester Activation:

-

Dissolve a TCO-NHS ester derivative in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove unconjugated TCO-NHS ester and byproducts by size-exclusion chromatography or dialysis against PBS (pH 7.4).

-

-

Characterization:

-

Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

-

Pre-targeted In Vivo Fluorescence Imaging

This protocol outlines the steps for a typical in vivo imaging experiment in a tumor-bearing mouse model.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic tumors that express the target antigen for the chosen antibody.

-

-

Administration of TCO-Antibody:

-

Administer the TCO-antibody conjugate to the mice via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 mg/kg, depending on the antibody.

-

Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This clearance period is typically 24 to 72 hours.

-

-

Administration of this compound Probe:

-

Prepare a sterile solution of the this compound conjugate in PBS. The final concentration of any organic solvent (e.g., DMSO) used for initial dissolution should be less than 5%.

-

Administer the this compound probe via intravenous injection. The optimal dose should be determined empirically but is typically in the range of 0.1 to 1 mg/kg.

-

-

In Vivo Fluorescence Imaging:

-

Anesthetize the mice using isoflurane at various time points post-injection of the this compound probe (e.g., 1, 4, 8, and 24 hours).

-

Acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for ICG (excitation ~745 nm, emission ~820 nm).

-

Include a control group of mice that received the TCO-antibody but no this compound, and a group that received only the this compound probe to assess background fluorescence and non-specific accumulation.

-

-

Ex Vivo Biodistribution:

-

At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

-

Image the dissected organs using the in vivo imaging system to quantify the fluorescence intensity in each tissue.

-

Data Analysis

-

Image Quantification:

-

Use imaging software (e.g., Living Image) to draw regions of interest (ROIs) around the tumor and a background area (e.g., contralateral muscle tissue).

-

Quantify the average radiant efficiency or fluorescence intensity within each ROI.

-

-

Tumor-to-Background Ratio (TBR) Calculation:

-

Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI.

-

-

Biodistribution Analysis:

-

Express the ex vivo organ fluorescence as a percentage of the injected dose per gram of tissue (%ID/g) by normalizing the fluorescence intensity of each organ to its weight and comparing it to a standard curve of the this compound probe.

-

Visualizations

The following diagrams illustrate the key processes involved in this compound for in vivo imaging.

Caption: Chemical principle of the this compound and TCO reaction.

Caption: Experimental workflow for pre-targeted in vivo imaging.

References

An In-depth Technical Guide to ICG-Tetrazine vs. Other Near-Infrared Dyes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The field of in vivo imaging has been significantly advanced by the development of near-infrared (NIR) fluorescent dyes, which offer deep tissue penetration and high signal-to-background ratios. Among these, a new class of bioorthogonal probes, exemplified by ICG-Tetrazine, is enabling novel pre-targeting strategies for highly specific molecular imaging and therapy. This guide provides a detailed comparison of this compound with other commonly used NIR dyes such as Indocyanine Green (ICG), IRDye 800CW, and Cyanine 7 (Cy7). We present a comprehensive analysis of their photophysical properties, chemical stability, and functional performance. Furthermore, this document furnishes detailed experimental protocols for antibody conjugation and in vivo pre-targeted imaging, alongside graphical representations of key biological and experimental workflows to aid in practical implementation.

Introduction to Near-Infrared (NIR) Fluorescence Imaging

Biological tissues exhibit minimal absorbance and autofluorescence in the NIR window (roughly 700-900 nm). This spectral region allows for the deepest tissue penetration of light, making it ideal for in vivo imaging applications such as fluorescence-guided surgery, lymphatic mapping, and tumor visualization. NIR dyes are engineered to absorb and emit light within this window. The ideal NIR dye possesses a high molar extinction coefficient (absorbs light efficiently), a high fluorescence quantum yield (emits light efficiently), excellent photostability, and high aqueous solubility and stability.

This compound represents a significant innovation by incorporating a tetrazine moiety onto the FDA-approved ICG core. This modification allows for a powerful "pre-targeting" approach. In this strategy, a biomolecule of interest (e.g., an antibody) modified with a complementary reactive partner (a strained dienophile like trans-cyclooctene, TCO) is administered first. After this targeting molecule has accumulated at its site of action and cleared from circulation, the this compound is injected. It then rapidly and specifically binds to the TCO-modified molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". This results in a highly specific and rapid localization of the fluorescent signal, dramatically improving the signal-to-background ratio compared to traditional antibody-dye conjugates.

Comparative Analysis of NIR Dyes

The selection of a NIR dye is contingent on the specific application, balancing the need for brightness, stability, and, in the case of this compound, bioorthogonal reactivity.

Photophysical Properties

The key performance metrics for any fluorophore are its ability to absorb and emit light. The following table summarizes the core photophysical properties of this compound and its counterparts. It is important to note that the conjugation of tetrazine to a fluorophore typically induces fluorescence quenching, which is then "turned on" upon reaction with a dienophile like TCO.

| Property | This compound (Quenched) | ICG | IRDye 800CW | Cy7 |

| Excitation Max (λex), nm | ~780 | 787 | 774[1] | ~750 |

| Emission Max (λem), nm | ~810 | 815 | 789[1] | ~773 |

| Molar Extinction Coefficient (ε), M⁻¹cm⁻¹ | ~200,000 | 223,000 | 240,000 | ~250,000 |

| Quantum Yield (Φ) | <0.02 (quenched) | 0.14 | ~0.12 | ~0.28 |

| Brightness (ε × Φ) | <4,000 | 31,220 | ~28,800 | ~70,000 |

Note: The properties of this compound are presented in its pre-reacted, quenched state. Post-reaction with TCO, its quantum yield and brightness increase significantly, approaching the values of the parent ICG dye. The tetrazine moiety is known to be an efficient quencher, and upon reaction, this quenching effect is alleviated, leading to a "turn-on" of fluorescence.

Stability and Solubility

For in vivo applications, the stability of a dye in physiological conditions and its solubility in aqueous buffers are critical.

| Property | This compound | ICG | IRDye 800CW |

| Photostability | Moderate; similar to ICG | Moderate; susceptible to photobleaching. | High |

| Chemical Stability in Aqueous Solution | Moderate | Low; degrades in aqueous solution. | High |

| Solubility | Requires organic co-solvent (e.g., DMSO) for stock solutions | Soluble in water and DMSO. | Good aqueous solubility. |

Note: The stability of ICG can be improved by encapsulation in nanoparticles or binding to proteins like albumin.

Key Workflows and Methodologies

Pre-Targeted Imaging Workflow

The primary advantage of this compound is its utility in pre-targeted imaging. This multi-step approach significantly enhances the target-to-background ratio.

Caption: Workflow for pre-targeted in vivo imaging using a TCO-antibody and this compound.

Fluorescence-Guided Surgery (FGS) Workflow

NIR dyes are increasingly used to guide surgeons in real-time to delineate tumor margins and identify critical anatomical structures.

Caption: General workflow for near-infrared fluorescence-guided surgery (FGS).

Detailed Experimental Protocols

Protocol 1: Conjugation of TCO to an Antibody

This protocol describes the modification of an antibody with a TCO-PEG-NHS ester for subsequent reaction with this compound.

Materials:

-

Antibody of interest (e.g., IgG)

-

TCO-PEG-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin Desalting Columns (e.g., 40K MWCO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Reaction Buffer using a spin desalting column.

-

Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

-

-

TCO-NHS Ester Preparation:

-

Allow the TCO-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

-

Quenching Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unreacted TCO-NHS ester and quenching buffer by purifying the TCO-conjugated antibody using a spin desalting column equilibrated with PBS.

-

The purified TCO-antibody conjugate is now ready for use or storage at 4°C (short-term) or -20°C (long-term).

-

Protocol 2: In Vivo Pre-Targeted Imaging in a Murine Model

This protocol provides a general framework for a pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

TCO-conjugated antibody (from Protocol 1)

-

This compound

-

Sterile PBS, pH 7.4

-

Anesthesia (e.g., isoflurane)

-

In vivo fluorescence imaging system

Procedure:

-

Administration of TCO-Antibody:

-

Administer the TCO-conjugated antibody to the mice via intravenous (tail vein) injection. A typical dose is 5 mg/kg.

-

-

Accumulation and Clearance Period:

-

Allow the TCO-antibody to accumulate at the tumor site and for the unbound antibody to clear from the bloodstream. This period is typically 24 to 72 hours.

-

-

Administration of this compound:

-

Dissolve the this compound in a suitable vehicle (e.g., DMSO/saline mixture).

-

Administer the this compound solution via intravenous injection. The dose will depend on the specific formulation but is typically in the nanomolar range per mouse.

-

-

In Vivo Fluorescence Imaging:

-

Anesthetize the mice at desired time points after this compound injection (e.g., 1, 4, 12, and 24 hours).

-

Place the mouse in the imaging system and acquire NIR fluorescence images using appropriate excitation and emission filters for ICG.

-

Analyze the images to determine the tumor-to-background signal ratio over time. High tumor-to-background ratios are expected due to the rapid clearance of the unbound this compound.

-

Conclusion and Future Outlook

This compound and the pre-targeting strategy it enables offer a paradigm shift in NIR fluorescence imaging. By separating the targeting and imaging steps, this approach can achieve superior signal-to-background ratios compared to conventional NIR dye conjugates. While the inherent fluorescence of this compound is quenched, its rapid and specific "turn-on" reactivity in the presence of a TCO-tagged molecule provides a high degree of control and specificity. In contrast, dyes like IRDye 800CW offer superior intrinsic brightness and stability for applications where direct conjugation is preferred. The choice between these powerful tools will depend on the specific requirements of the research or clinical application, with this compound paving the way for more precise and sensitive molecular imaging and targeted therapeutic strategies. Future developments will likely focus on creating tetrazine-dye conjugates with even longer emission wavelengths and improved quantum yields post-reaction.

References

An In-Depth Technical Guide to ICG-Tetrazine: Solubility and Formulation for In Vivo Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and formulation of Indocyanine Green-Tetrazine (ICG-Tetrazine) for in vivo use. This compound is a key molecule in the field of bioorthogonal chemistry, combining the near-infrared (NIR) fluorescent properties of ICG with the highly specific reactivity of tetrazine. This combination allows for pre-targeted imaging and therapeutic strategies. This document outlines its solubility in various solvents, provides insights into formulation strategies for animal studies, and details relevant experimental protocols.

This compound: Properties and Solubility

This compound is a fluorescent dye that enables the visualization of biological processes in vivo. The solubility of this compound is critical for its handling, formulation, and subsequent biological application.

Solubility Data

The solubility of this compound and its parent compound, Indocyanine Green (ICG), in various solvents is summarized below. It is important to note that the addition of the tetrazine moiety may slightly alter the solubility profile compared to the parent ICG.

| Compound | Solvent | Solubility | Source |

| This compound | DMSO | 100 mg/mL (111.09 mM) [1] | MedchemExpress |

| Indocyanine Green (ICG) | DMSO | ~10 mg/mL[2] | Cayman Chemical |

| DMF | ~10 mg/mL[2] | Cayman Chemical | |

| Ethanol | ~1 mg/mL[2] | Cayman Chemical | |

| PBS (pH 7.2) | ~0.5 mg/mL[2] | Cayman Chemical | |

| Water | Often quoted as 1 mg/mL | Angewandte Chemie |

Note: For this compound in DMSO, ultrasonic treatment may be required. The use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.

Best Practices for Storage and Handling

-

Stock Solutions: Once prepared, it is recommended to aliquot and store stock solutions to prevent degradation from repeated freeze-thaw cycles.

-

Storage Conditions: For this compound stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised. The solutions should be protected from light.

-

Aqueous Solutions: Aqueous solutions of ICG are not recommended for storage for more than one day due to rapid degradation.

Formulation Strategies for In Vivo Use

The formulation of this compound for in vivo applications is crucial for its stability, bioavailability, and targeting efficiency. While specific formulation protocols for this compound are not widely published, strategies employed for the parent compound ICG and other cyanine dyes provide a strong foundation.

Common Formulation Approaches

-

Lipid-Based Nanoparticles (LNPs): Encapsulating lipophilic cyanine dyes within LNPs can improve their optical properties, such as fluorescence quantum yield and stability.

-

PEGylation: The addition of polyethylene glycol (PEG) chains can enhance the solubility and circulation half-life of the compound in aqueous buffers.

-

Encapsulation in Biocompatible Polymers: Thiolated gelatin nanoparticles have been successfully used to encapsulate ICG, prolonging its retention time in tumors.

Example Formulation Workflow

The following diagram illustrates a general workflow for formulating a cyanine dye like this compound for in vivo studies, based on common methodologies for similar compounds.

Caption: General workflow for in vivo formulation.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetic profile of this compound is essential for designing effective in vivo experiments. While specific data for the this compound conjugate is limited, studies on ICG and its liposomal formulations offer valuable insights into its behavior in the body.

Pharmacokinetic Parameters of ICG and Lipo-ICG

A study comparing free ICG with a liposomal ICG (Lipo-ICG) formulation revealed significant differences in their pharmacokinetic profiles. Lipo-ICG demonstrated a prolonged retention time in the blood and enhanced accumulation in the liver, spleen, and tumors.

| Parameter | ICG | Lipo-ICG | Source |

| t1/2α (min) | 0.69 ± 0.14 | 1.83 ± 0.82 | ResearchGate |

| t1/2β (min) | 6.89 ± 1.63 | 118.01 ± 38.35 | ResearchGate |

| AUC (μg/mL*min) | 115.52 ± 29.33 | 1060.03 ± 297.88 | ResearchGate |

| MRT (min) | 5.84 ± 1.34 | 134.42 ± 38.27 | ResearchGate |

t1/2α: Distribution half-life, t1/2β: Elimination half-life, AUC: Area under the curve, MRT: Mean residence time.

Biodistribution

Qualitative biodistribution studies have shown that free ICG is rapidly cleared and does not significantly accumulate in tumors. In contrast, nanoparticle formulations of ICG, such as those using thiolated gelatin, show tumor accumulation and retention for up to 12 hours post-injection.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound.

Protocol for Labeling a Protein with Tetrazine-PEG-NHS Ester

This protocol describes the conjugation of a tetrazine moiety to a protein containing primary amines using a Tetrazine-PEG-NHS ester.

Materials:

-

Protein of interest

-

Tetrazine-PEG-NHS Ester (e.g., from Vector Labs)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin Desalting Columns

Procedure:

-

Prepare Protein Solution: Dissolve the protein in PBS.

-

Prepare Tetrazine-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM solution of the Tetrazine-PEG-NHS reagent in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add the NHS reagent to the protein sample to a final concentration of 0.5-2 mM.

-

For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the reagent.

-

For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

-

Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.

-

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 5 minutes at room temperature or 15 minutes on ice.

-

Purification: Remove non-reactive reagent using a spin desalting column or dialysis.

Caption: Workflow for Tetrazine-NHS ester protein conjugation.

Protocol for TCO-Tetrazine Ligation

This protocol outlines the bioorthogonal reaction between a tetrazine-labeled molecule and a trans-cyclooctene (TCO)-labeled molecule.

Materials:

-

Tetrazine-labeled molecule (from protocol 4.1)

-

TCO-labeled molecule

-

Reaction Buffer: PBS, pH 6-9

Procedure:

-

Prepare the tetrazine-containing sample and the TCO-containing sample in the reaction buffer.

-

Mix the two samples. A common recommendation is to add 1 mole equivalent of the limiting reagent to 1.1-2.0 mole equivalents of the reagent in excess.

-

Incubate the reaction at room temperature for 10-60 minutes. Incubation at 4°C may require 30-120 minutes.

-

The reaction mixture is now ready for purification or direct use, depending on the application.

Caption: TCO-Tetrazine bioorthogonal ligation reaction.

Protocol for In Vivo Imaging in Mice

This protocol provides a general guideline for performing in vivo fluorescence imaging using a cyanine dye-labeled compound in a mouse model.

Materials:

-

SPF BALB/C nude mice (6-8 weeks old)

-

Anesthetic agent (e.g., 2% sodium pentobarbital)

-

Formulated this compound conjugate

-

In vivo imaging system

Procedure:

-

Animal Preparation: Anesthetize the mice using an appropriate anesthetic.

-

Injection: Administer the formulated this compound conjugate intravenously.

-

Imaging: Acquire fluorescence images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, 6, 12, and 24 hours) to monitor the biodistribution and clearance of the conjugate. The metabolism time can vary, with renal excretion typically observed within 4 to 6 hours.

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and dissect the major organs (e.g., liver, spleen, kidneys, tumor) for ex vivo imaging to confirm the biodistribution.

This guide provides foundational knowledge for the effective use of this compound in preclinical research. Researchers should always optimize these protocols for their specific applications and animal models.

References

ICG-Tetrazine: A Technical Guide to the Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indocyanine Green (ICG): An Overview of its Safety Profile

Indocyanine green is a fluorescent dye approved for various diagnostic applications in humans.[1] Its safety has been extensively studied, and it is generally considered to have a low toxicity profile.

Pharmacokinetics and Biodistribution

Following intravenous administration, ICG rapidly binds to plasma proteins and is primarily taken up by the liver.[2] It is then excreted unchanged into the bile.[2][3] The biodistribution of free ICG is characterized by rapid clearance from circulation and accumulation in the liver.[1] Encapsulation or conjugation of ICG can alter its biodistribution, leading to increased accumulation in other organs of the reticuloendothelial system, such as the spleen and lungs.

Table 1: Biodistribution of Free ICG in Mice

| Organ | Time Post-Injection | % Injected Dose/Gram (approx.) | Reference |

| Liver | 6 hours | ~15% | |

| Spleen | 6 hours | <5% | |

| Lungs | 6 hours | <5% | |

| Kidneys | 6 hours | <5% |

Note: Values are estimations based on qualitative data from the cited source and can vary based on the animal model and experimental conditions.

Metabolism and Excretion

ICG is not significantly metabolized in the body. It is taken up by hepatocytes and excreted into the bile, allowing for its elimination through feces. This rapid metabolism and excretion contribute to its low systemic toxicity.

Caption: Metabolic Pathway of Indocyanine Green (ICG).

Acute Toxicity

The acute toxicity of ICG is low. The intravenous LD50 in mice has been reported to be in the range of 50-80 mg/kg.

Table 2: Acute Toxicity of Indocyanine Green

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intravenous | 50-80 mg/kg |

Cytotoxicity

In vitro studies have investigated the cytotoxicity of ICG on various cell lines. High concentrations of ICG, particularly when combined with light exposure, can induce cytotoxic effects.

Table 3: In Vitro Cytotoxicity of Indocyanine Green

| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |

| Human Retinal Pigment Epithelial (ARPE-19) | > 0.05% | 6 days (chronic) | Morphological changes, reduced cell density | |

| Human Retinal Pigment Epithelial (ARPE-19) | 5 mg/ml | 2 hours (acute) | Increased cytotoxicity | |

| Rat Neurosensory Retinal (R28) | Various | 10 minutes (with light) | Decreased mitochondrial dehydrogenase activity | |

| Mixed Primary CNS Cells | ≤ 322 µM | 24 hours | No significant cytotoxicity | |

| Mixed Primary CNS Cells | 1291 µM | 1 hour | Transient elevation in cytotoxicity markers |

Specific Organ Toxicity

Some studies have reported toxic effects of ICG on retinal cells at high concentrations, suggesting that the local concentration and route of administration are critical factors in its safety profile. Intraocular administration of ICG has been associated with retinal damage.

Tetrazine Moiety: Safety Considerations for Bioorthogonal Chemistry

Tetrazines are a class of heterocyclic compounds widely used in bioorthogonal chemistry due to their rapid and specific reactivity with dienophiles like trans-cyclooctene (TCO). This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of pre-targeted imaging and drug delivery.

General Safety and Reactivity

The primary safety consideration for tetrazines in a biological context is their inherent reactivity. While this reactivity is harnessed for bioorthogonal ligation, potential off-target reactions are a theoretical concern. However, the high selectivity of the IEDDA reaction minimizes interactions with endogenous biomolecules.

In Vivo Stability and Metabolism

The in vivo stability of tetrazine derivatives can vary depending on their specific chemical structure. Some tetrazines may be susceptible to reduction to dihydrotetrazines, which are not reactive in IEDDA reactions. The metabolic profile of tetrazines is not extensively characterized, but studies on specific tetrazine-containing PET tracers have begun to elucidate their biotransformation pathways.

Toxicity of Tetrazine Derivatives

Specific toxicity data for the tetrazine moieties commonly used in bioconjugation are limited. Safety data sheets for some tetrazine-containing compounds indicate potential for skin, eye, and respiratory irritation. However, these data pertain to the bulk chemicals and may not be directly relevant to the low concentrations used in in vivo bioorthogonal applications. Recent studies on tetrazine-caged prodrugs have shown that the tetrazine moiety can be engineered to have excellent stability in biological media and low off-target toxicity.

This compound Conjugate: A Synthesized Safety Profile

As there are no direct toxicological studies on the this compound conjugate, its safety profile must be inferred from its constituent parts.

Anticipated Pharmacokinetics and Biodistribution

The pharmacokinetics and biodistribution of the this compound conjugate are expected to be primarily dictated by the ICG component. Therefore, rapid hepatic uptake and biliary excretion are the anticipated primary clearance pathways. The addition of the tetrazine moiety is unlikely to significantly alter this biodistribution unless it is conjugated to a targeting ligand.

Potential for Toxicity

The overall toxicity of the this compound conjugate is expected to be low, based on the well-established safety of ICG. The tetrazine component, when used at the low concentrations typical for in vivo imaging, is not expected to contribute significantly to systemic toxicity. However, the potential for immunogenicity of the conjugate has not been studied and should be considered.

Experimental Protocols for Safety and Toxicity Assessment

To definitively establish the safety profile of this compound, a series of preclinical toxicity studies are necessary.

In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration-dependent cytotoxicity of this compound on relevant cell lines.

-

Methodology:

-

Culture selected cell lines (e.g., hepatocytes, endothelial cells, and a cancer cell line if applicable).

-

Expose cells to a range of this compound concentrations for 24, 48, and 72 hours.

-

Assess cell viability using a standard assay (e.g., MTT, LDH release).

-

Determine the IC50 value.

-

References

- 1. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Toxic RNA Templates the Synthesis of its own Fluorogenic Inhibitor by Using a Bioorthogonal Tetrazine Ligation in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Accumulation and Off-Target Biodistribution of an Indocyanine-Green Fluorescent Nanotracer: An Ex Vivo Study on an Orthotopic Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

ICG-Tetrazine: A Technical Guide to a Powerful Bioorthogonal Ligation Tool

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of ICG-Tetrazine, a powerful tool in the field of bioorthogonal chemistry. By combining the near-infrared fluorescent properties of Indocyanine Green (ICG) with the rapid and specific reactivity of tetrazine, this conjugate has emerged as a valuable asset for in vivo imaging and targeted therapies. This document provides a comprehensive timeline of its development, detailed experimental protocols, and key quantitative data to support its use in research and drug development.

Discovery and Development Timeline

The journey of this compound is rooted in the broader field of bioorthogonal chemistry, which seeks to develop chemical reactions that can occur in living systems without interfering with native biological processes. The timeline below highlights the key milestones in the development of tetrazine-based bioorthogonal chemistry, leading to the advent and application of this compound.

2008: A Pivotal Year for Tetrazine Bioorthogonal Chemistry The concept of using tetrazine in bioorthogonal chemistry was independently reported by two research groups. This marked a significant advancement due to the exceptionally fast reaction rates of the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO).[1][2][3] This discovery laid the fundamental groundwork for the development of tetrazine-based probes.

Early 2010s: Expansion and Optimization of Tetrazine Chemistry Following its initial discovery, the focus shifted to the synthesis of new tetrazine derivatives with improved stability, reactivity, and functionality for bioconjugation.[1][4] Researchers developed methods to produce a variety of functionalized tetrazines, including those with amine and NHS ester groups, facilitating their attachment to a wide range of biomolecules. The reaction kinetics of different tetrazine-dienophile pairs were extensively studied, providing a toolbox of reactions with tunable rates.

Mid-2010s: Emergence of Pretargeted Imaging with Tetrazines The rapid and specific nature of the tetrazine ligation made it an ideal candidate for pretargeted imaging strategies. This approach involves a two-step process: first, a targeting molecule (e.g., an antibody) modified with a dienophile (e.g., TCO) is administered and allowed to accumulate at the target site. Subsequently, a small, rapidly clearing tetrazine-based imaging agent is injected, which then "clicks" to the pre-localized targeting molecule. This strategy significantly improves the signal-to-background ratio in imaging.

Late 2010s to Present: this compound in Preclinical Research The conjugation of Indocyanine Green (ICG), a near-infrared fluorescent dye approved for clinical use, with tetrazine created a powerful probe for in vivo fluorescence imaging. The exact first synthesis of an this compound conjugate is not pinpointed to a single seminal paper but emerged as a logical progression from the development of functionalized tetrazines and the need for NIR probes in pretargeted imaging. Researchers began utilizing this compound in preclinical models for cancer imaging and other applications, leveraging the deep tissue penetration of NIR light.

Quantitative Data

The performance of this compound conjugates is dependent on the specific tetrazine and dienophile used, as well as the conjugation strategy. The following tables summarize key quantitative data for representative tetrazine derivatives and their reactions.

| Parameter | Value | Reference |

| Second-Order Rate Constants (k₂) of Tetrazine-TCO Reactions | ||

| 3,6-di-(2-pyridyl)-s-tetrazine with TCO | ~2000 M⁻¹s⁻¹ | |

| Highly reactive tetrazines with TCO | >50,000 M⁻¹s⁻¹ | |

| Fastest TCO-tetrazine ligation | up to 3 x 10⁶ M⁻¹s⁻¹ | |

| Stability of Tetrazine Derivatives | ||

| Stability in Fetal Bovine Serum (FBS) at 37°C | Varies significantly based on substituents. Electron-donating groups generally increase stability. | |

| Stability of peptide conjugates in 10 mM GSH at 37°C | >85% intact after 12 hours for certain derivatives. | |

| Properties of Indocyanine Green (ICG) | ||

| Excitation Maximum | ~780 nm | |

| Emission Maximum | ~820 nm | |

| In vivo half-life | Short, rapidly cleared from circulation |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a typical pretargeted in vivo imaging experiment.

Protocol 1: Synthesis of this compound Conjugate

This protocol describes a general method for conjugating an ICG-NHS ester to a tetrazine-amine derivative.

Materials:

-

ICG-NHS ester

-

Tetrazine-amine derivative (e.g., (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometer for characterization

Procedure:

-

Dissolve the ICG-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

In a separate vial, dissolve the tetrazine-amine derivative in anhydrous DMF or DMSO.

-

Add a slight molar excess (1.1 to 1.5 equivalents) of the tetrazine-amine solution to the ICG-NHS ester solution.

-

Add 2-3 equivalents of a non-nucleophilic base, such as TEA or DIEA, to the reaction mixture to facilitate the amide bond formation.

-

Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, purify the this compound conjugate by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm its identity and purity.

Protocol 2: Pretargeted In Vivo Imaging with this compound

This protocol outlines a general workflow for a pretargeted imaging experiment using a TCO-modified antibody and an this compound conjugate.

Materials:

-

TCO-modified antibody (specific to the target of interest)

-

This compound conjugate

-

Animal model (e.g., tumor-bearing mouse)

-

In vivo fluorescence imaging system

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Administration: Inject the TCO-modified antibody intravenously into the animal model. The optimal dose and timing will depend on the specific antibody and target. Allow 24-72 hours for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.

-

This compound Administration: After the antibody accumulation period, inject the this compound conjugate intravenously.

-

In Vivo Imaging: At various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours), acquire fluorescence images of the animal using an in vivo imaging system equipped with the appropriate NIR filters.

-

Data Analysis: Analyze the images to determine the biodistribution of the this compound and quantify the signal at the target site relative to background tissues.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound.

Caption: Workflow for the synthesis of an this compound conjugate.

References

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent synthesis of functionalized s-tetrazines and their application in ligation reactions under physiological conditions: a concise overview | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for ICG-Tetrazine Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of Indocyanine Green (ICG) to an antibody utilizing Tetrazine-TCO bioorthogonal chemistry. This method is particularly relevant for applications in targeted drug delivery, in vivo imaging, and diagnostics.

Introduction

The conjugation of antibodies to near-infrared (NIR) fluorescent dyes like Indocyanine Green (ICG) is a powerful technique for in vivo imaging and targeted therapies. The use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers a highly specific and efficient method for antibody labeling under mild, physiological conditions.[1][2] This reaction is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, making it ideal for conjugating sensitive biomolecules like antibodies.[1][2]

This protocol outlines a two-step process: first, the modification of a target antibody with a tetrazine moiety, and second, the subsequent "click" reaction with a TCO-functionalized ICG dye. This approach allows for precise control over the labeling process and can be adapted for various antibody subtypes.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the ICG-Tetrazine antibody conjugation process. These values are derived from established protocols for similar bioconjugation reactions and should be optimized for specific antibodies and applications.

| Parameter | Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Optimal for efficient labeling. Lower concentrations can reduce conjugation efficiency.[3] |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Amine-free buffer is crucial for the initial NHS ester reaction. |

| Tetrazine-NHS Ester Molar Excess | 10-20 fold | Molar excess over the antibody to achieve desired degree of labeling. |

| TCO-ICG Molar Excess | 1.05-1.5 fold | Molar excess over the tetrazine-modified antibody for the click reaction. |

| Reaction Time (Tetrazine Labeling) | 60 minutes | At room temperature. |

| Reaction Time (TCO-ICG Ligation) | 30 minutes - 2 hours | At room temperature or 4°C. |

| Reaction Temperature | Room Temperature (approx. 25°C) | Mild conditions to preserve antibody integrity. |

| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) | To remove excess, unreacted reagents. |

| Optimal Degree of Labeling (DOL) | 2-10 | Dependent on the specific antibody and dye properties. |

Experimental Protocols

Materials and Reagents

-

Target Antibody (in amine-free buffer, e.g., PBS)

-

Tetrazine-PEG-NHS Ester (e.g., Methyl-tetrazine-PEG4-NHS ester)

-

TCO-PEG-ICG

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin Desalting Columns (e.g., Sephadex G-25)

-

Spectrophotometer

Experimental Workflow Diagram

Step 1: Modification of Antibody with Tetrazine

-

Antibody Preparation :

-

Ensure the antibody is in an amine-free buffer such as PBS at a pH of 7.2-7.4. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a spin desalting column.

-

The recommended antibody concentration is between 2-10 mg/mL for optimal labeling.

-

-

Preparation of Tetrazine-NHS Ester Stock Solution :

-

Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

-

Conjugation Reaction :

-

To the antibody solution, add 1 M NaHCO₃ to adjust the pH to approximately 8.3.

-

Add a 10-20 fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution.

-

Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

-

Quenching of Reaction (Optional) :

-

To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.

-

-

Purification of Tetrazine-Modified Antibody :

-

Remove excess, unreacted Tetrazine-NHS ester using a spin desalting column equilibrated with PBS.

-

Step 2: Ligation of TCO-ICG to Tetrazine-Modified Antibody

-

Ligation Reaction :

-

Add a 1.05 to 1.5 molar excess of TCO-PEG-ICG to the purified tetrazine-modified antibody solution.